The compound (1-(4-Ethoxyphenyl)cyclohexyl)methanamine is an organic molecule classified under the category of amines, specifically secondary amines. This compound features a cyclohexyl group attached to a methanamine moiety, with a para-ethoxy substituent on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 245.37 g/mol. The compound is noted for its potential applications in medicinal chemistry and organic synthesis.
The information regarding this compound can be sourced from various chemical databases, including DrugBank, PubChem, and patent literature. These sources provide insights into the compound's structure, synthesis methods, and potential applications.
The synthesis of (1-(4-Ethoxyphenyl)cyclohexyl)methanamine can be achieved through several methods. One common approach involves the reduction of an appropriate precursor such as 1-(4-ethoxyphenyl)cyclohexanol or related derivatives.
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine can participate in various chemical reactions:
The mechanism of action for (1-(4-Ethoxyphenyl)cyclohexyl)methanamine primarily involves its interaction with biological targets such as receptors or enzymes in pharmacological contexts.
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine has potential applications in:
Arylcyclohexylamine derivatives represent a structurally distinctive class of compounds with profound implications in central nervous system (CNS) drug discovery. The prototypical compound, phencyclidine (PCP), was initially investigated as an anesthetic in the 1950s but was later discontinued due to psychotomimetic side effects. Its mechanism of action—primarily as a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist—sparked interest in the scaffold’s potential for neurological disorders [5]. The subsequent development of ketamine (a PCP derivative) as a clinically approved anesthetic and rapid-acting antidepressant underscored the pharmacodynamic versatility of the arylcyclohexylamine core.
A pivotal advancement emerged with the incorporation of the adamantane moiety, as seen in drugs like memantine, approved for Alzheimer’s disease. Adamantane’s lipophilic nature enhances blood-brain barrier (BBB) penetration and target engagement, acting as a "lipophilic bullet" that optimizes pharmacokinetic properties. Studies demonstrate that adamantane derivatives exhibit clogP values ~2–4 units higher than non-adamantane analogs, significantly improving CNS bioavailability [5]. This historical trajectory—from PCP to memantine—illustrates how strategic modifications of the arylcyclohexylamine scaffold can mitigate toxicity while retaining therapeutic efficacy.
Compound | Core Modification | Clinical Application | Year Introduced |
---|---|---|---|
Phencyclidine (PCP) | Unsubstituted cyclohexylamine | Anesthetic (discontinued) | 1956 |
Ketamine | o-Chlorophenyl substitution | Anesthetic, Antidepressant | 1970 |
Memantine | 1-Aminoadamantane core | Alzheimer’s therapy | 2002 |
Target Compound | p-Ethoxy phenyl + methanamine | Under investigation | - |
The arylcyclohexylamine pharmacophore comprises three modular domains, each contributing to target specificity and physicochemical behavior:
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine fits within the ketamine-like subclass due to its para-substituted aryl group and methanamine tail. Unlike Mannich bases derived from acetophenones (e.g., cytotoxic Mannich bases with dimethylamino groups [1]), this compound features a primary amine directly tethered to the cyclohexyl ring, reducing off-target effects. The absence of a carbonyl group further distinguishes it from enone-based Mannich bases, which often exhibit promiscuous bioactivity [1].
The para-ethoxy (–OC~2~H~5~) substituent in (1-(4-Ethoxyphenyl)cyclohexyl)methanamine is a strategic design choice informed by electronic and steric considerations:
Substituent | Hammett Constant (σ~p~) | clogP (Cyclohexylmethanamine) | Relative BBB Penetration |
---|---|---|---|
–H | 0.00 | 2.85 | 1.00 |
–OCH~3~ | –0.27 | 3.41 | 3.62 |
–OC~2~H~5~ | –0.24 | 3.67 | 4.15 |
The synergistic integration of a lipophilic cyclohexyl spacer, electron-rich aryl domain, and primary amine positions this compound as a promising candidate for neurodegenerative therapeutics. Ongoing studies focus on optimizing substituent effects across the pharmacophore to balance potency and drug-like properties [5] [7].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: